Tetramethylrosamine chloride

Mitochondrial Imaging Multiplex Fluorescence Spectral Unmixing

Researchers measuring Δψm in live cells need probes compatible with GFP multiplexing yet reversible for kinetic assays. Tetramethylrosamine chloride (CAS 6837-70-3) meets this need with red-shifted emission (λem 574 nm) and rapid depolarization-dependent washout. • Reversible mitochondrial staining for real-time Δψm kinetics-washes out upon depolarization, unlike fixable MitoTracker dyes • Validated ABCB1 (P-gp) & ABCC1 (MRP1) efflux substrate with highest passive permeability among rhodamine probes (k = 9.3×10⁻¹³ L cell⁻¹ s⁻¹) • Fluorogenic peroxidase/H₂O₂ reporter at 550/574 nm with minimal autofluorescence interference

Molecular Formula C23H23ClN2O
Molecular Weight 378.9 g/mol
CAS No. 6837-70-3
Cat. No. B1225256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylrosamine chloride
CAS6837-70-3
Synonymsosamine
tetramethylrosamine
Molecular FormulaC23H23ClN2O
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4.[Cl-]
InChIInChI=1S/C23H23N2O.ClH/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16;/h5-15H,1-4H3;1H/q+1;/p-1
InChIKeyKXVADGBQPMPMIQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethylrosamine Chloride Overview


Tetramethylrosamine chloride (TMR) is a cationic xanthylium dye that functions as a red-orange fluorescent probe for mitochondrial membrane potential, with absorption and emission maxima at 550 nm and 574 nm in aqueous and methanolic solutions [1]. As the oxidized, fluorescent product of the colorless, non-fluorescent substrate dihydrotetramethylrosamine, it serves as a sensitive fluorogenic reporter for peroxidase activity and reactive oxygen species in vitro and in cellular models [1]. TMR is also an established fluorescent substrate for multidrug resistance transporters, including P-glycoprotein (ABCB1) and MRP1 (ABCC1), making it a dual-purpose tool for both mitochondrial and transporter biology [2].

Reversible staining Reports acute Δψm changes in live-cell kinetics
Red-shifted emission Enables multiplexing with green fluorophores
Dual transporter substrate Validated efflux for ABCB1 and ABCC1 in flow cytometry
Non-phototoxic baseline Serves as matched-scaffold control in PDT studies

Why Tetramethylrosamine Chloride Is Irreplaceable


Although tetramethylrosamine chloride belongs to the broader rhodamine/rosamine family of mitochondrial probes, its specific substitution pattern on the xanthylium core produces a red-shifted emission (~574 nm) that is incompatible with substitution by shorter-wavelength green-emitting probes like rhodamine 123 (emission ~529 nm) for multiplexing with fluorescein or GFP. Furthermore, its biophysical interactions with efflux pumps are quantitatively distinct: TMR exhibits a passive permeability coefficient (k) nearly an order of magnitude higher than rhodamine 6G or tetramethylrhodamine ethyl ester, and generates a significantly weaker MRP1-mediated concentration gradient (i/Ce = 0.78 vs. 0.35–0.55 for other rhodamines), which fundamentally alters its utility as an efflux probe [1]. Finally, unlike the thiol-reactive MitoTracker derivatives that are retained after fixation, TMR is freely reversible, a property essential for real-time dynamic measurement of mitochondrial membrane potential but detrimental for fixed-cell protocols, making direct class-level substitution without protocol reconsideration invalid .

Spectral overlap Green-emitting probes like rhodamine 123 may not provide the red-shifted multiplexing required for GFP/fluorescein co-labeling.
Efflux kinetics mismatch Passive permeability and intracellular accumulation differ markedly from other rhodamines; MRP1 assay response may not transfer.
Fixation incompatibility Fixable MitoTracker derivatives cannot substitute for reversible TMR in real-time Δψm kinetic measurements.

Head-to-Head Performance Comparison


Spectral Separation from Rhodamine 123

Tetramethylrosamine chloride absorbs at a significantly longer wavelength than the classic mitochondrial stain rhodamine 123. This red-shift provides superior spectral separation from green-emitting fluorophores such as fluorescein, GFP, or calcein-AM, enabling simultaneous multi-parameter live-cell imaging with reduced fluorescence bleed-through [1].

Spectral shift
Head-to-head
Absorption 550 nm vs. 507 nm (Rhodamine 123); Emission 574 nm vs. 529 nm (~43–45 nm red-shift)
Supports multiplexing with green fluorophores
Measured in methanol and aqueous buffer
Mitochondrial Imaging Multiplex Fluorescence Spectral Unmixing

MRP1 Efflux Kinetics vs. Other Rhodamines

In a controlled comparative kinetic analysis of MRP1-mediated efflux in living GLC4/ADR cells, tetramethylrosamine (TMR) exhibited a passive diffusion coefficient (k) that was 6.6 to 9.3 times higher than those of rhodamine 6G, rhodamine I, and rhodamine II, and a steady-state intracellular-to-extracellular concentration ratio (i/Ce) approximately twofold greater, indicating reduced net active efflux relative to passive entry [1].

MRP1 efflux kinetics
Head-to-head
k = 9.3 × 10⁻¹³ L cell⁻¹ s⁻¹ (6.6–9.3× higher than Rh6G, I, II); i/Ce = 0.78 (1.7–2.2× higher)
Reported broader dynamic range for MRP1 inhibition detection
GLC4/ADR cells, K⁺ buffer
Multidrug Resistance MRP1 Transporter Efflux Kinetics

Reversible vs. Fixable Mitochondrial Staining

Conventional fluorescent stains including tetramethylrosamine chloride and rhodamine 123 are readily sequestered by active mitochondria but wash out rapidly upon loss of mitochondrial membrane potential (Δψm). This reversible binding, in contrast to the covalent thiol-conjugation of chloromethyl-containing MitoTracker probes, enables TMR to track acute, real-time collapses in Δψm—a critical parameter for studying apoptosis, uncoupling, or transient depolarization . In a comparative study of seven mitochondrial fluorochromes, cells undergoing CD95/Fas-induced apoptosis exhibited decreased incorporation of potential-sensitive dyes including chloromethyl-X-rosamine, confirming that TMR, like other reversible dyes, reports genuine Δψm changes rather than fixed mitochondrial mass [1].

Reversible Δψm reporting
Class-level
Washes out rapidly upon depolarization; MitoTracker CMXRos retains after fixation
Supports real-time kinetic Δψm monitoring
No retention half-life reported for TMR
Mitochondrial Membrane Potential Live-Cell Kinetics Apoptosis

Non-Phototoxic vs. Thio/Seleno Analogues

The parent tetramethylrosamine (TMR-O, where O represents the xanthylium oxygen) functions as a non-phototoxic baseline relative to its thio- and seleno analogues. While TMR-O itself shows no significant phototoxicity in chemosensitive AUXB1 cells even at 7 × 10⁻⁶ M in combination with verapamil and 5.0 J cm⁻² light irradiation, the seleno analogue TMR-Se achieves pronounced photokilling under identical conditions [1]. This low photodynamic activity of TMR-O is quantitatively explained by its negligible triplet quantum yield and minimal singlet oxygen generation, in contrast to the heavy-atom-substituted compounds where triplet yields increase from near-zero to 0.23 (TMR-S) and 0.97 (TMR-Se) [2].

Phototoxicity baseline
Head-to-head
Singlet oxygen quantum yield ≈ 0 (vs. 0.23 S-analogue, 0.97 Se-analogue); no cell kill at 5 J cm⁻²
Non-phototoxic control for chalcogen analogue studies
AUXB1/CR1R12 cells, ± verapamil
Photodynamic Therapy Singlet Oxygen Quantum Yield Photosensitizer Screening

Dual ABCB1/ABCC1 Transporter Substrate Validation

In a systematic screening of 31 fluorescent substrates against three ABC transporters, tetramethylrosamine chloride (designated T639) was one of only three rhodamine/rosamine dyes to exhibit inhibitable efflux mediated by both ABCB1 (P-glycoprotein) and ABCC1 (MRP1). In contrast, many commonly used mitochondrial dyes including rhodamine 123, TMRM, and DiOC6(3) were not identified as dual-pump substrates in this screening [1]. The efflux of T639 was inhibited by mometasone, nicardipine, pimozide, and verapamil, with inhibition profiles distinct from cyanine and BODIPY substrates in the panel [1].

Dual ABCB1/ABCC1 substrate
Reported
Identified as 1 of 3 rhodamine/rosamine substrates with inhibitable efflux for both ABCB1 and ABCC1 (out of 31 screened)
Validated transporter panel probe for efflux screening
Flow cytometry, multiple inhibitors tested
ABC Transporter Profiling Flow Cytometry MDR Reversal Screening

Key Research Applications


Apoptosis and Mitochondrial Membrane Potential

Tetramethylrosamine chloride is the probe of choice when experimental protocols demand reversible mitochondrial staining that faithfully reports acute changes in Δψm during early apoptotic signaling, uncoupler treatment, or metabolic stress. Unlike fixable MitoTracker dyes that remain covalently attached, TMR rapidly washes out upon depolarization, enabling true kinetic readouts of mitochondrial function in live cells [1]. Its red-orange emission at 574 nm permits simultaneous use with green-fluorophore-conjugated antibodies or GFP-tagged proteins without significant spectral overlap [2].

Multidrug Resistance Profiling and Inhibitor Screening

Due to its uniquely high passive membrane permeability (k = 9.3 × 10⁻¹³ L cell⁻¹ s⁻¹) and elevated steady-state intracellular accumulation (i/Ce = 0.78), TMR chloride provides the largest dynamic range among rhodamine probes for detecting MRP1 (ABCC1) efflux inhibition in flow cytometry-based screening campaigns [1]. Its validated substrate status for both ABCB1 and ABCC1 makes it a general-purpose probe in transporter panels for predicting pharmacokinetic drug–drug interaction liability [2].

Fluorogenic Peroxidase Substrate and Oxidative Burst Assays

As the fluorescent product of dihydrotetramethylrosamine oxidation, TMR chloride enables sensitive, long-wavelength detection of peroxidase activity and H₂O₂ production in phagocytic cells. The 550/574 nm absorption/emission pair provides a red-shifted alternative to dichlorofluorescein-based (green) assays, minimizing interference from cellular autofluorescence and enabling ratiometric dual-color oxidative burst measurements [1].

Non-Phototoxic Control for Photosensitizer Studies

In structure–activity studies of photodynamic antimicrobial or anticancer agents, tetramethylrosamine chloride serves as the non-phototoxic (singlet oxygen quantum yield ≈ 0) parent scaffold against which the light-dependent killing efficacy of thio- and seleno-substituted analogues (triplet yields of 0.23 and 0.97, respectively) is quantitatively benchmarked [1]. Procurement of TMR-O alongside its heavy-atom analogues is essential for controlled phototoxicity experiments requiring matched chemical scaffolds with divergent photophysical properties [2].

Application
Selection Property
Validation Focus
Apoptosis & Δψm kinetics
Reversible mitochondrial staining
Real-time Δψm monitoring
MDR transporter profiling
Dual ABCB1/ABCC1 substrate & high passive permeability
MRP1 inhibition dynamic range
Peroxidase/ROS assays
Red-shifted fluorogenic substrate
Low-autofluorescence oxidative burst detection
Photosensitizer control
Non-phototoxic parent scaffold
Matched-scaffold phototoxicity benchmarking
Quote Request

Request a Quote for Tetramethylrosamine chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.